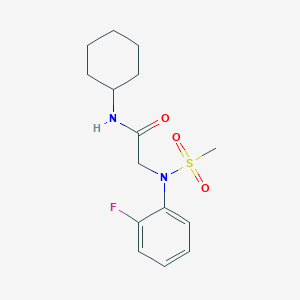
N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CFM-2, is a compound that has shown potential in scientific research for its ability to modulate the function of the N-methyl-D-aspartate (NMDA) receptor. This receptor is important in the regulation of synaptic plasticity, learning, and memory, and its dysfunction has been implicated in various neurological and psychiatric disorders.
Mechanism of Action
N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate, and inhibits its activity. This results in a decrease in the influx of calcium ions into the cell, which is one of the key events in NMDA receptor-mediated signaling.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects in different experimental contexts. For example, it has been shown to improve memory and learning in animal models, as well as to reduce the severity of seizures in an epilepsy model. It has also been shown to have neuroprotective effects in models of ischemic brain injury and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a highly specific and potent modulator of the NMDA receptor, which allows for precise manipulation of this signaling pathway. However, one limitation is that its effects can be complex and context-dependent, and may vary depending on the experimental conditions and the specific model being used.
Future Directions
There are several potential future directions for research involving N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more selective and potent NMDA receptor modulators, which could have therapeutic potential for various neurological and psychiatric disorders. Another area of interest is the investigation of the role of the NMDA receptor in different physiological processes, such as pain perception and addiction. Additionally, there is potential for the use of N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other drugs or therapies to enhance their efficacy or reduce side effects.
Synthesis Methods
N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process involving the reaction of various starting materials. The specific details of this process are beyond the scope of this paper, but it has been described in several research articles.
Scientific Research Applications
N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been used in various scientific research studies to investigate the role of the NMDA receptor in different physiological and pathological conditions. For example, it has been used to study the effects of NMDA receptor modulation on synaptic plasticity and memory in animal models, as well as in the context of neurological disorders such as Alzheimer's disease and epilepsy.
properties
IUPAC Name |
N-cyclohexyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-22(20,21)18(14-10-6-5-9-13(14)16)11-15(19)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKNHVODRMQGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

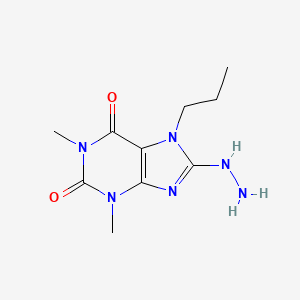

![7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5819078.png)
![2-(4-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819080.png)
![4-bromo-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5819088.png)
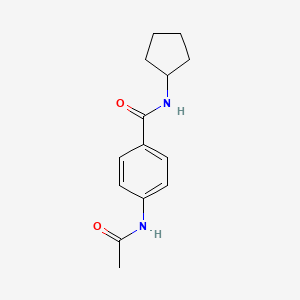

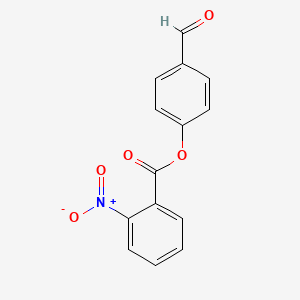
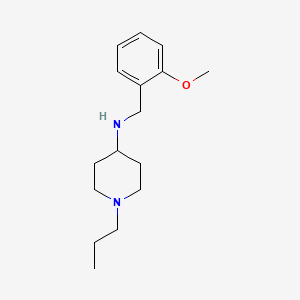
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)

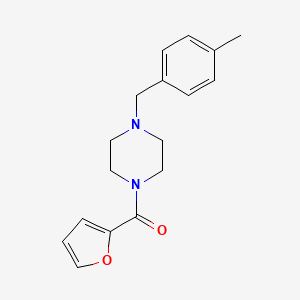
![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)
